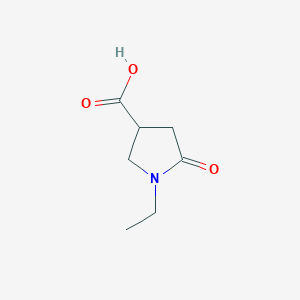
2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide
Übersicht
Beschreibung
2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is a chemical compound with the empirical formula C9H11N3O2S2 and a molecular weight of 257.33 . It is commonly used in early discovery research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCN(S(=O)(C1=CC=C2N=C(SC2=C1)N)=O)C . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 257.33300 and a molecular formula of C9H11N3O2S2 . Other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Chemical Reaction Mechanisms
- Benzothiazole-2-sulfonamides, including compounds like 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide, react with hydroxylamine in aqueous solutions to form 2-hydroxybenzothiazole, sulfur dioxide, and the corresponding amine. These reactions, useful as deprotection methods, proceed via oxygen attack and are performed under mild conditions (Kamps, Belle, & Mecinović, 2013).
Metabolic Studies
- In metabolic research, benzothiazole-2-sulfonamide undergoes complete metabolism in various animals, forming metabolites like benzothiazole-2 mercapturic acid, benzothiazole-2 mercaptan, and benzothiazole-2 thioglucuronic acid. These metabolites result from the replacement of the sulfonamide by glutathione, forming an intermediate identified as benzothiazole-2 glutathione (Colucci & Buyske, 1965).
Corrosion Inhibition
- In the field of materials science, benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions. These compounds, including variants of this compound, demonstrated high inhibition efficiencies against steel corrosion, offering insights into novel corrosion inhibitors (Hu et al., 2016).
Molecular Tautomeric Behavior
- In bioorganic and medicinal chemistry, sulfonamide derivatives' molecular conformation and tautomeric forms are crucial. Studies on molecules like this compound help understand their pharmaceutical and biological activities (Erturk et al., 2016).
Enzyme Inhibition Research
- Some benzothiazole-5- and 6-sulfonamides have been investigated for their inhibition of human carbonic anhydrase isoforms, which are crucial in various physiological functions. These studies provide insights into developing novel inhibitors for these enzymes (Abdoli et al., 2017).
Green Chemistry
- The synthesis of benzazoles and azoles bearing a sulfonamide moiety, including this compound, has been achieved in green media, contributing to environmentally friendly chemical processes (Zali-Boeini et al., 2015).
Anticancer Activity
- The anticancer activity of derivatives of this compound has been explored, with some compounds exhibiting significant activity against various cancer cell lines. This research aids in the development of new anticancer drugs (Waghmare et al., 2013).
Antimicrobial Research
- Novel sulfonamide benzothiazole derivatives have been synthesized and screened for antimicrobial activity. These compounds have shown promising results against various bacterial strains, enhancing the understanding of new antimicrobial agents (Jagtap et al., 2010).
Biological Active Hybrid Compounds
- Sulfonamide-based hybrid compounds, including benzothiazole sulfonamides, have been extensively studied for their diverse pharmacological activities, like antibacterial and antitumor effects. This research is crucial in drug discovery and development (Ghomashi et al., 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, often target enzymes involved in the synthesis of folic acid .
Mode of Action
Sulfonamides, including 2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide, are known to inhibit the synthesis of folic acid by blocking the enzyme folate synthetase . This inhibition prevents the production of purines, which are essential for DNA replication . As a result, the growth and multiplication of cells, particularly bacteria, are hindered .
Biochemical Pathways
The compound’s action on the folic acid synthesis pathway leads to a decrease in purine production, which in turn affects DNA replication . This disruption in the biochemical pathway can have downstream effects on cell growth and division .
Result of Action
The inhibition of folic acid synthesis and subsequent disruption of DNA replication can lead to the cessation of cell growth and division . This makes sulfonamides bacteriostatic rather than bactericidal .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the temperature . .
Biochemische Analyse
Biochemical Properties
2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . The nature of these interactions can vary, with some being competitive inhibition, where the compound competes with the natural substrate for the enzyme’s active site, while others may involve allosteric modulation, where the compound binds to a different site on the enzyme, altering its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, either inhibiting or activating their activity, depending on the context. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering the cellular response to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of this compound can lead to toxicity, affecting various organs and systems in the body.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound may inhibit or activate enzymes involved in the catabolism or anabolism of specific metabolites, thereby altering their concentrations within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall activity and toxicity.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function . This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
Eigenschaften
IUPAC Name |
2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S2/c1-12(2)16(13,14)6-3-4-7-8(5-6)15-9(10)11-7/h3-5H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPCPTMABJCKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406079 | |
| Record name | 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17901-13-2 | |
| Record name | 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)
![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)

![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1275221.png)

![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)


![4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1275235.png)

